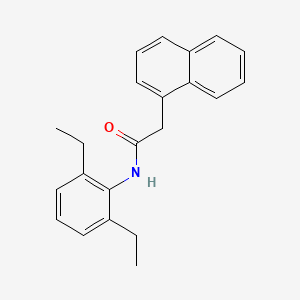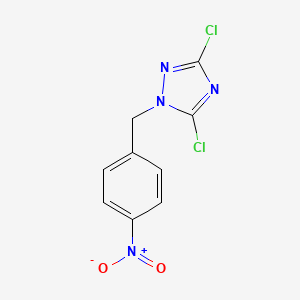![molecular formula C16H17Cl2N3O4 B11072930 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11072930.png)
4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid: 4-(2-(2-(2,5-dichlorophenoxy)propanoyl)carbohydrazonoyl)phenoxy)acetic acid , is a synthetic compound with the following chemical structure:
Structure: C27H26Cl2N2O6
This compound belongs to the class of phenoxyacetic acids and contains both pyrazole and carbohydrazone moieties. Its synthesis involves specific reaction pathways, and it has diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes
Several synthetic methods exist for preparing this compound. One common approach involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by subsequent derivatization. The detailed synthetic route includes the following steps:
Hydrazinolysis: 2,4-dichlorophenoxyacetic acid reacts with hydrazine hydrate to form the hydrazide intermediate.
Condensation: The hydrazide intermediate undergoes condensation with 2,4-dichlorobenzaldehyde to yield the target compound.
Industrial Production
While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity
The compound can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions
Hydrazine hydrate: Used for hydrazinolysis.
2,4-Dichlorobenzaldehyde: Reacts with the hydrazide intermediate.
Catalysts: Specific catalysts may be employed to enhance reaction efficiency.
Major Products
The major product is the target compound itself, 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a tool compound to study biological processes.
Industry: May serve as a precursor for designing novel agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the unique combination of the pyrazole, carbohydrazone, and phenoxyacetic acid moieties sets 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid apart.
Similar Compounds
Properties
Molecular Formula |
C16H17Cl2N3O4 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-[4-[2-(2,5-dichlorophenoxy)propanoylamino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H17Cl2N3O4/c1-10(25-14-7-11(17)4-5-13(14)18)16(24)20-12-8-19-21(9-12)6-2-3-15(22)23/h4-5,7-10H,2-3,6H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
MITUJBONWBTJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CCCC(=O)O)OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11072847.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide](/img/structure/B11072852.png)
![Ethyl 4-(4-chlorophenyl)-6-{[4-(2-cyanoethyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11072866.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B11072871.png)
![1'-Allyl-3-nitro-2'-thioxo-6A,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-A]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11072873.png)
![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(4-methylbenzoyl)-](/img/structure/B11072892.png)
![2H-Pyrrolo[2,3-b]indole-1-carbothioic acid, 3a,8a-dimethyl-3,3a,8,8a-tetrahydro-, allylamide](/img/structure/B11072893.png)
![N-methyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11072899.png)
![(7aR)-3-(4-ethoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072902.png)
![Methyl {4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl}acetate](/img/structure/B11072915.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B11072920.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11072938.png)
